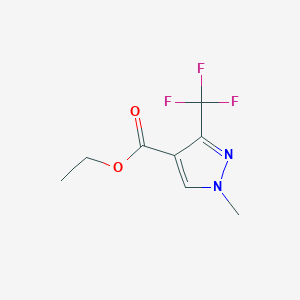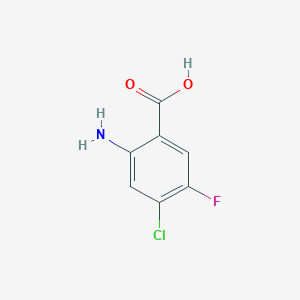
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine, also known as AMPPG, is a guanidine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in several physiological and pathological processes in the brain.
Mechanism Of Action
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine acts as a selective antagonist of the glutamate receptor subunit GluR2, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain. By blocking the activity of GluR2, 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical And Physiological Effects
Studies have shown that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can modulate the activity of AMPA receptors in a dose-dependent manner, leading to a reduction in excitatory postsynaptic currents and an increase in paired-pulse facilitation. This suggests that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can regulate the strength of synaptic connections in the brain.
Advantages And Limitations For Lab Experiments
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has several advantages as a tool compound for neuroscience research. It is highly selective for GluR2, which allows for specific modulation of AMPA receptor activity. Additionally, it is stable and easy to handle, making it suitable for use in a variety of experimental protocols. However, one limitation of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine is that it may have off-target effects on other ion channels or receptors, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine. One area of interest is the role of GluR2 in neurological disorders such as epilepsy and Alzheimer's disease. By understanding the mechanisms underlying these diseases, researchers may be able to develop new treatments that target GluR2. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine in other neurological disorders. Finally, new analogs of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine may be developed to improve its selectivity and potency, which could lead to more precise modulation of AMPA receptor activity.
Synthesis Methods
The synthesis of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine involves the reaction of 4-azido-2-methylbenzenamine with 2-methylphenyl isocyanate, followed by the addition of guanidine hydrochloride. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has been widely used as a tool compound in neuroscience research, particularly in the study of ionotropic glutamate receptors. These receptors are involved in synaptic transmission, learning, and memory, and are also implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
114828-35-2 |
|---|---|
Product Name |
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine |
Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-(4-azido-2-methylphenyl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C15H16N6/c1-10-5-3-4-6-13(10)18-15(16)19-14-8-7-12(20-21-17)9-11(14)2/h3-9H,1-2H3,(H3,16,18,19) |
InChI Key |
WDLSCOFOUSBRKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
Other CAS RN |
114828-35-2 |
synonyms |
1-(4-azido-2-methylphenyl)-3-(2-methylphenyl)guanidine N(3)DTG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



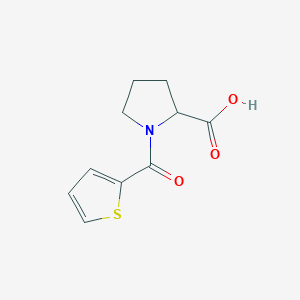
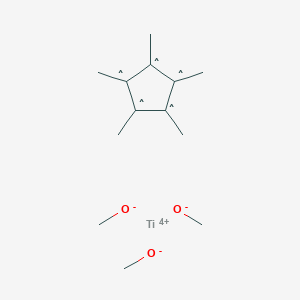
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
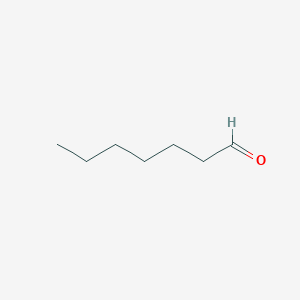
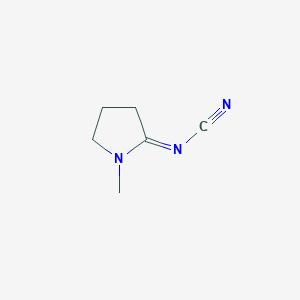
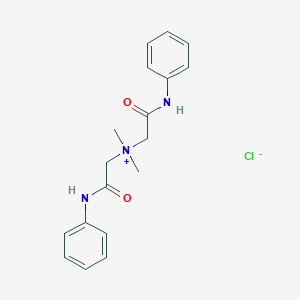
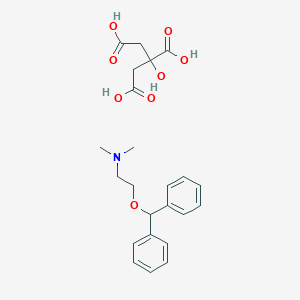
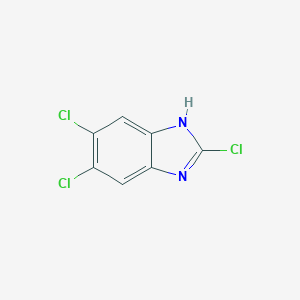
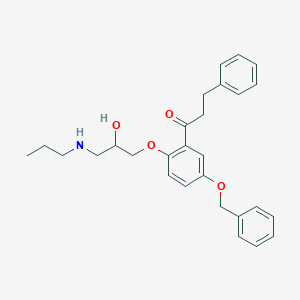
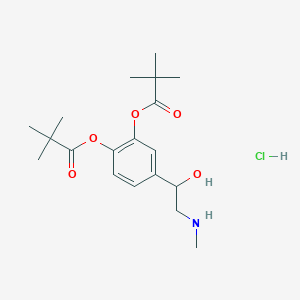
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
